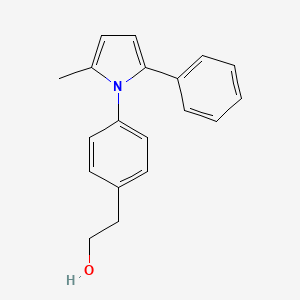
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a phenethyl alcohol group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. It is a specialty chemical used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation: One common method for synthesizing phenethyl alcohol derivatives involves the Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of aluminum trichloride. This reaction produces phenethyl alcohol, which can then be further modified to introduce the pyrrole ring and other substituents.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethylene oxide to produce phenethyl alcohol. Subsequent reactions can introduce the pyrrole ring and other substituents.
Biotransformation: Phenethyl alcohol can also be produced by the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.
Industrial Production Methods
Industrial production of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions
Oxidation: Phenethyl alcohol can undergo oxidation to form phenylacetaldehyde and phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Phenethyl alcohol can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylacetaldehyde, phenylacetic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated phenethyl alcohol derivatives.
科学研究应用
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Used in the production of fragrances and flavors due to its pleasant floral odor.
作用机制
The mechanism of action of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with cellular membranes and proteins. It is known to disrupt membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also inhibits protein synthesis, which contributes to its antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
相似化合物的比较
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- can be compared with other phenethyl alcohol derivatives:
2-Bromophenethyl alcohol: Similar structure but with a bromine substituent, used in organic synthesis.
2-Hydroxyphenethyl alcohol: Contains a hydroxyl group, used in the synthesis of pharmaceuticals.
Phenylacetaldehyde: An oxidation product of phenethyl alcohol, used in the fragrance industry.
The uniqueness of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
26165-72-0 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC 名称 |
2-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C19H19NO/c1-15-7-12-19(17-5-3-2-4-6-17)20(15)18-10-8-16(9-11-18)13-14-21/h2-12,21H,13-14H2,1H3 |
InChI 键 |
HEGHQILMTBPXSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CCO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


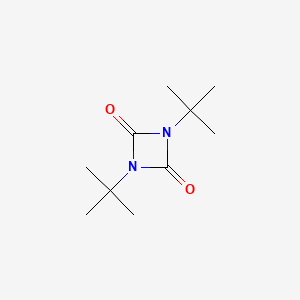
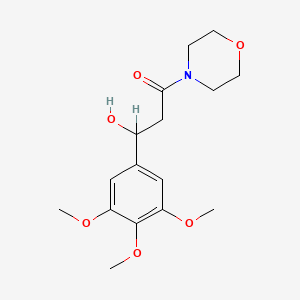
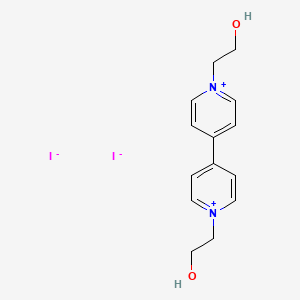
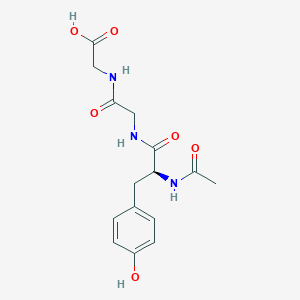
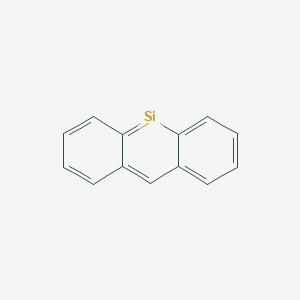
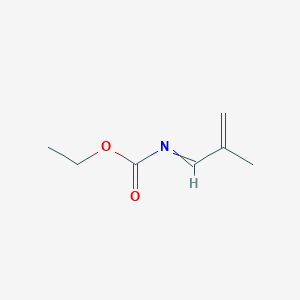
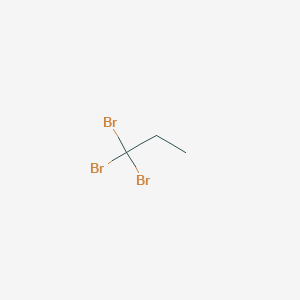
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
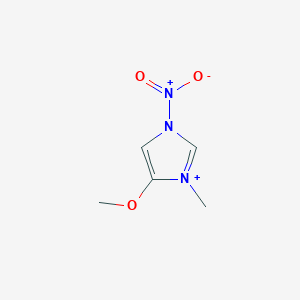
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


